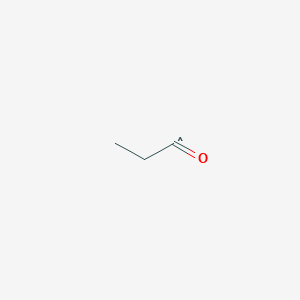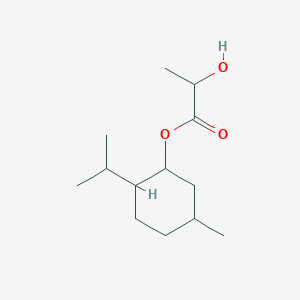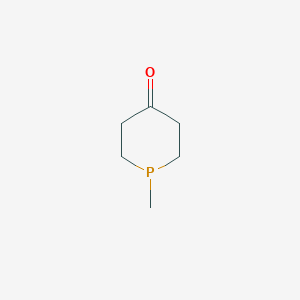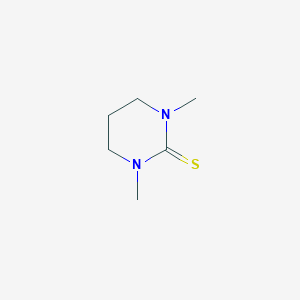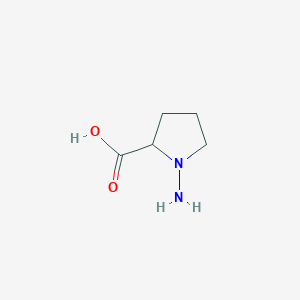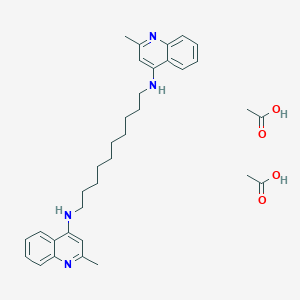
Carbamic acid, 1,2-ethanediylidenetetrakis-, tetraethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, 1,2-ethanediylidenetetrakis-, tetraethyl ester, also known as tetraethyl pyrophosphate (TEPP), is a colorless, odorless, and highly toxic organophosphate compound. It is widely used as a pesticide and insecticide in agriculture and veterinary medicine. TEPP is also used as a chemical warfare agent due to its potent neurotoxic effects.
Mécanisme D'action
TEPP inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme and forming a stable phosphorylated intermediate. This results in the irreversible inhibition of the enzyme and the accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine leads to the overstimulation of the nervous system, causing symptoms such as muscle twitching, seizures, and respiratory failure.
Effets Biochimiques Et Physiologiques
TEPP has a wide range of biochemical and physiological effects on humans and animals. It causes inhibition of acetylcholinesterase activity, leading to the accumulation of acetylcholine in the nervous system. This leads to symptoms such as muscle twitching, seizures, respiratory failure, and death. TEPP also affects other enzymes and neurotransmitters in the nervous system, leading to a wide range of physiological effects such as cardiovascular collapse, gastrointestinal distress, and neurobehavioral changes.
Avantages Et Limitations Des Expériences En Laboratoire
TEPP is a potent neurotoxic compound that is widely used as a model compound to study the mechanism of action of organophosphate pesticides and nerve agents. It has several advantages for lab experiments, such as its high potency, stability, and reproducibility. However, TEPP also has several limitations, such as its high toxicity, which requires careful handling and disposal, and its limited solubility, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
TEPP has several potential future directions for research. One area of research is the development of new antidotes and therapies for organophosphate poisoning. Another area of research is the development of new pesticides and insecticides that are less toxic and more environmentally friendly. TEPP can also be used as a tool to study the role of acetylcholinesterase and other enzymes in the nervous system and their potential as drug targets for neurological disorders. Finally, TEPP can be used as a model compound to study the mechanism of action of other neurotoxic compounds and their effects on the nervous system.
Méthodes De Synthèse
TEPP can be synthesized by the reaction between phosphorus oxychloride and diethyl malonate. The reaction is exothermic and requires careful handling due to the high toxicity of the product. TEPP can also be synthesized by the reaction between phosphorus trichloride and diethyl malonate in the presence of a base.
Applications De Recherche Scientifique
TEPP has been extensively studied for its neurotoxic effects on humans and animals. It is used as a model compound to study the mechanism of action of organophosphate pesticides and nerve agents. TEPP inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and leading to symptoms such as muscle twitching, seizures, respiratory failure, and death.
Propriétés
Numéro CAS |
17350-57-1 |
|---|---|
Nom du produit |
Carbamic acid, 1,2-ethanediylidenetetrakis-, tetraethyl ester |
Formule moléculaire |
C14H26N4O8 |
Poids moléculaire |
378.38 g/mol |
Nom IUPAC |
ethyl N-[1,2,2-tris(ethoxycarbonylamino)ethyl]carbamate |
InChI |
InChI=1S/C14H26N4O8/c1-5-23-11(19)15-9(16-12(20)24-6-2)10(17-13(21)25-7-3)18-14(22)26-8-4/h9-10H,5-8H2,1-4H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22) |
Clé InChI |
OHDLJZGTUGVLBO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(C(NC(=O)OCC)NC(=O)OCC)NC(=O)OCC |
SMILES canonique |
CCOC(=O)NC(C(NC(=O)OCC)NC(=O)OCC)NC(=O)OCC |
Autres numéros CAS |
17350-57-1 |
Synonymes |
Ethanediylidenetetracarbamic acid tetraethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)
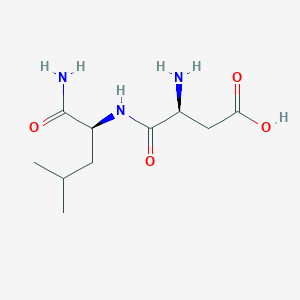

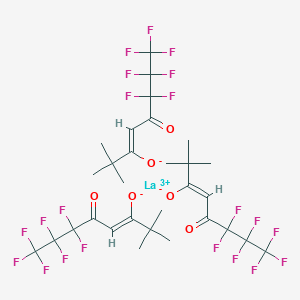
![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)

